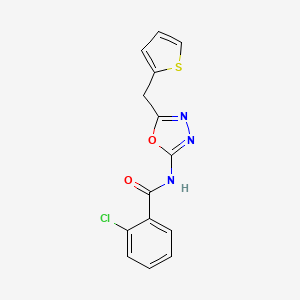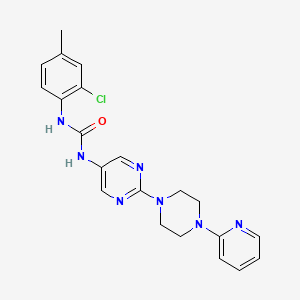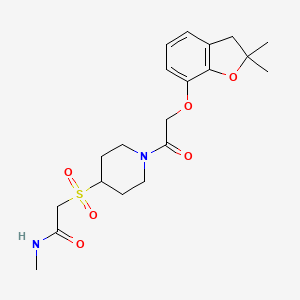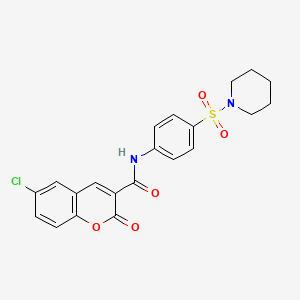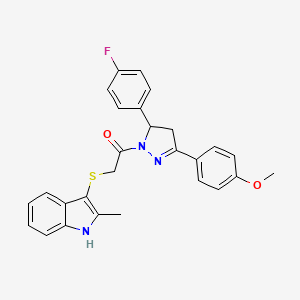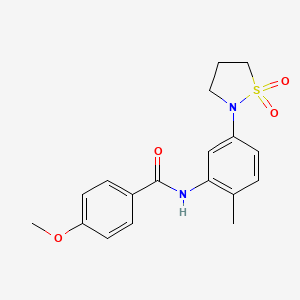
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide, also known as CDDO-Me, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Antimicrobial Applications
A study by Desai, Rajpara, and Joshi (2013) explored the synthesis of thiazole and thiazolidinone derivatives, including compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide, demonstrating significant in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against strains such as Candida albicans and Aspergillus species (Desai et al., 2013). Another study involving microwave-induced synthesis of fluorobenzamides highlighted the importance of the fluorine atom in enhancing antimicrobial activity, suggesting that structural modifications could influence the compound's efficacy (Desai et al., 2013).
Biological Activity
Research by Patel and Dhameliya (2010) on benzylidene derivatives of thiazolidinone exhibited promising antibacterial and antifungal activities, indicating the compound's potential as a therapeutic agent against microbial infections (Patel & Dhameliya, 2010). The investigation into novel benzodiazepine receptor agonists by Faizi et al. (2017) also presented compounds with anticonvulsant properties, further demonstrating the chemical's versatile pharmacological applications (Faizi et al., 2017).
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-4-7-15(20-10-3-11-25(20,22)23)12-17(13)19-18(21)14-5-8-16(24-2)9-6-14/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVHCNSSMPCLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

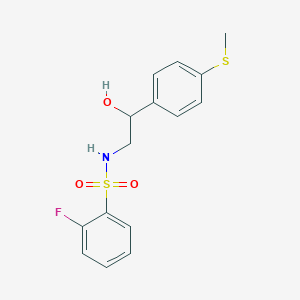
![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2955504.png)
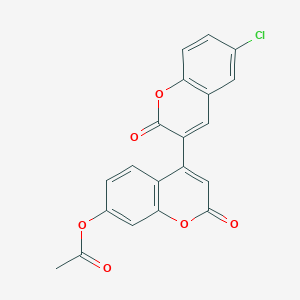
![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2955509.png)
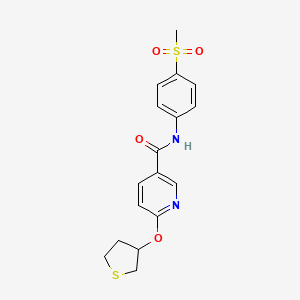
![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide](/img/structure/B2955515.png)
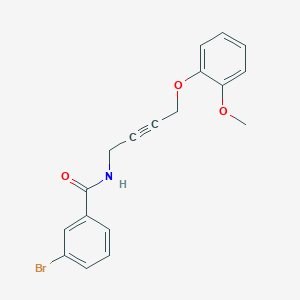
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)
